N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide
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Overview
Description
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride with an amine under controlled conditions.
Introduction of the thienyl group: This step might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thienyl group to the phenyl ring.
Final assembly: The final step would involve the formation of the propenamide structure, possibly through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The phenyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-phenylethyl)-2-phenylacetamide: Similar structure but lacks the thienyl group.
N-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenamide: Similar but with variations in the positioning of the phenyl and thienyl groups.
Uniqueness
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide is unique due to its specific combination of phenyl and thienyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H17NO2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-phenacyl-2-phenyl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C21H17NO2S/c23-20(17-10-5-2-6-11-17)15-22-21(24)19(14-18-12-7-13-25-18)16-8-3-1-4-9-16/h1-14H,15H2,(H,22,24) |
InChI Key |
DAUGIDZPPQOTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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